4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine
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Overview
Description
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine core substituted with cyclobutyl, ethylpiperazinyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Cyclobutyl Substitution: The cyclobutyl group can be introduced through a nucleophilic substitution reaction using a cyclobutyl halide and a suitable base.
Ethylpiperazinyl Substitution: The ethylpiperazinyl group can be introduced via a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group on the pyrimidine core.
Methyl Substitution: The methyl group can be introduced through an alkylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nature of the nucleophile.
Scientific Research Applications
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine
- 1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- [4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Uniqueness
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclobutyl group and the ethylpiperazinyl moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct therapeutic profiles.
Properties
IUPAC Name |
4-cyclobutyl-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-3-18-7-9-19(10-8-18)15-11-14(13-5-4-6-13)16-12(2)17-15/h11,13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTMNHTYUHOHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)C3CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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